Product packaging for Fmoc-7-methyl-DL-tryptophan(Cat. No.:CAS No. 1808268-53-2)

Fmoc-7-methyl-DL-tryptophan

Cat. No.: B3247120
CAS No.: 1808268-53-2
M. Wt: 440.5 g/mol
InChI Key: LIHWPPTURGLCAT-UHFFFAOYSA-N
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Description

Contextualization within Modified Amino Acid Chemistry

Modified amino acids are non-proteinogenic amino acids that have been chemically altered from the 20 standard protein-building amino acids. These modifications can range from simple changes, like the addition of a methyl group, to more complex alterations of the side chain or backbone. abyntek.com The incorporation of these modified amino acids into peptides can lead to enhanced stability, altered biological activity, and novel structural properties. abyntek.combachem.com

The field of peptidomimetics, which seeks to create molecules that mimic the structure and function of natural peptides, heavily relies on modified amino acids. rsc.org These synthetic analogs can overcome some of the limitations of natural peptides, such as susceptibility to enzymatic degradation. bachem.com Fmoc-7-methyl-DL-tryptophan is a prime example of a modified amino acid that enables researchers to fine-tune the properties of synthetic peptides for various applications in drug discovery and material science. chemimpex.comrsc.org

Significance of Tryptophan Analogs in Biomolecular Science

Tryptophan is a unique amino acid due to its large, aromatic indole (B1671886) side chain, which plays a crucial role in protein structure and function through various interactions. mdpi.commdpi.com Tryptophan analogs, which are derivatives of tryptophan, are invaluable tools in chemical biology and medicinal chemistry. acs.org They can serve as precursors for complex bioactive molecules and as probes to study biological processes. acs.org

The introduction of modifications to the tryptophan structure, such as methylation or fluorination, allows for the investigation of specific molecular interactions. acs.org For example, 7-methyl-DL-tryptophan, the core of the compound in focus, has been used as a key precursor in the biosynthesis of non-ribosomal peptide antibiotics and in the synthesis of high-efficiency antibacterial agents. medchemexpress.com Furthermore, tryptophan analogs can be incorporated into proteins to facilitate structural analysis using spectroscopic techniques. nih.gov The ability to create peptides with tailored properties through the use of tryptophan analogs has significant implications for the development of new therapeutics and research tools. acs.org

Rationale for the Fmoc Protecting Group Strategy in Peptide Synthesis

The synthesis of peptides is a stepwise process that requires the precise control of chemical reactions. To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked by protecting groups. iris-biotech.de The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in a method known as solid-phase peptide synthesis (SPPS). altabioscience.com

The Fmoc strategy offers several advantages:

Mild Cleavage Conditions: The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-sensitive parts of the peptide or the solid support it is being built upon. altabioscience.comwikipedia.org

Orthogonality: The Fmoc/tBu (tert-butyl) protection scheme is a common orthogonal strategy. iris-biotech.de This means the Fmoc group can be removed without disturbing the tBu groups protecting the amino acid side chains, which require strong acid for removal at the end of the synthesis. iris-biotech.dealtabioscience.com This selectivity is crucial for synthesizing complex and modified peptides. nih.gov

Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. chempep.com

Compatibility: Fmoc chemistry is compatible with the synthesis of peptides containing post-translational modifications like glycosylation and phosphorylation, which are often unstable under the harsh acidic conditions used in other methods. nih.gov

These features make the Fmoc protecting group strategy a robust and versatile choice for the synthesis of custom peptides, including those containing modified amino acids like 7-methyl-DL-tryptophan. chemimpex.comaltabioscience.com

Overview of Research Trajectories for this compound

Research involving this compound and its core structure, 7-methyl-tryptophan, is multifaceted, spanning from fundamental biochemical studies to applied pharmaceutical development.

Key research areas include:

Peptide and Protein Design: The incorporation of 7-methyl-tryptophan into peptides allows researchers to probe and modulate peptide conformation and binding interactions. researchgate.netrsc.org The methyl group can influence hydrophobic and steric interactions, potentially leading to peptides with enhanced affinity and selectivity for their biological targets. biosynth.com

Drug Discovery: As a building block, this compound is utilized in the synthesis of novel peptide-based drug candidates. chemimpex.com Tryptophan-containing dipeptides have been investigated as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in inflammatory responses, suggesting a potential therapeutic application for such modified peptides in treating neutrophilic inflammatory diseases. researchgate.netrsc.org

Biocatalysis and Biosynthesis: The underlying 7-methyl-tryptophan structure is a target for enzymatic synthesis. Research has focused on engineering enzymes like tryptophan synthase (TrpB) to produce various tryptophan analogs, which are valuable precursors for many natural products with diverse biological activities. acs.org

Molecular Probes: Tryptophan analogs are used as spectroscopic probes to study protein structure, dynamics, and interactions. While other analogs like 7-azatryptophan (B1233867) are more commonly used for their distinct fluorescent properties, the principles of using analogs to report on the local microenvironment are well-established. nih.govacs.org

Plant Biology and Biotechnology: In a different context, 7-methyl-DL-tryptophan has been used as a selective agent in plant genetic transformation systems. nih.gov

The continued use of this compound in peptide synthesis will likely contribute to the development of new peptidomimetics and therapeutic agents with improved properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24N2O4 B3247120 Fmoc-7-methyl-DL-tryptophan CAS No. 1808268-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHWPPTURGLCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 7 Methyl Dl Tryptophan and Its Derivatives

Stereoselective Synthesis Approaches for Tryptophan Analogs

Achieving the desired stereochemistry in tryptophan analogs is a fundamental challenge in their synthesis. Both chemical and enzymatic methods have been developed to produce enantiomerically pure forms from racemic mixtures or prochiral precursors.

The creation of a specific chiral center in tryptophan derivatives can be accomplished through several synthetic strategies. One prominent method is the asymmetric Strecker synthesis, which utilizes chiral auxiliaries to direct the stereochemical outcome. For instance, a facile route for synthesizing various indole-substituted (S)-tryptophans has been established using inexpensive chiral auxiliaries like (S)-methylbenzylamine and its derivatives. rsc.orgrsc.orgscispace.com This approach involves the condensation of an indole (B1671886), a cyanide source, and a chiral amine to form an intermediate α-aminonitrile, which is then hydrolyzed to the desired amino acid with high optical purity. rsc.orgrsc.org

Another powerful technique involves the alkylation of chiral nucleophilic glycine (B1666218) equivalents. This method uses a metal complex, typically a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, to create a chiral enolate. This enolate then reacts with an electrophile, such as 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine for the synthesis of 7-aza-tryptophan, to afford the alkylated product with excellent diastereoselectivity. researchgate.net Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid. researchgate.net

Furthermore, asymmetric catalysis provides a direct route to chiral tryptophan derivatives. A novel method employs a concerted catalysis by gold and zinc to synthesize a variety of chiral tryptophan derivatives with high regioselectivity and good yield from the reaction of aryl hydroxylamine (B1172632) and chiral alkyne. google.com

Table 1: Comparison of Chiral Induction Strategies for Tryptophan Analogs

StrategyKey Reagents/CatalystsKey FeaturesReference
Asymmetric Strecker SynthesisChiral auxiliaries (e.g., (S)-methylbenzylamine)Operationally simple, uses inexpensive reagents, good for various substituted indoles. rsc.orgrsc.orgscispace.com
Alkylation of Chiral Glycine EquivalentNi(II) complex of a chiral Schiff baseExcellent diastereoselectivity, recyclable chiral ligand. researchgate.net
Asymmetric CatalysisGold and Zinc catalysts (e.g., Ph3PAuCl, Zn(OTf)2)High regioselectivity, good functional group compatibility. google.com

Enzymatic methods offer a highly selective alternative for obtaining enantiopure tryptophan analogs. These biocatalytic approaches leverage the inherent stereospecificity of enzymes to either selectively synthesize one enantiomer or resolve a racemic mixture.

One common technique is the kinetic resolution of N-acylated DL-amino acids. tandfonline.com Enzymes such as mold acylase from Aspergillus and Penicillium species asymmetrically hydrolyze only the L-isomer of an N-acylated racemic mixture (e.g., N-acetyl-DL-tryptophan). tandfonline.com This process yields the natural L-amino acid and the unreacted N-acyl-D-amino acid, which can be separated. The D-amino acid can then be obtained after a subsequent hydrolysis step. rsc.orgtandfonline.com

Tryptophan synthase (TrpS) and its engineered variants are particularly powerful tools for the direct synthesis of enantiopure tryptophan analogues. acs.orgnih.gov The β-subunit of TrpS (TrpB) catalyzes the condensation of an indole analog and L-serine to form the corresponding L-tryptophan derivative with pristine stereoselectivity. acs.orgnih.govchim.it Directed evolution has been applied to TrpB to expand its substrate scope, enabling the synthesis of analogues with substitutions at the 4-, 5-, 6-, and 7-positions from readily available indole precursors. acs.orgnih.gov

For the production of D-amino acids, multi-enzyme cascade reactions have been designed. One such system couples the synthesis of an L-tryptophan derivative from an indole using tryptophan synthase with a stereoinversion step. nih.gov This inversion is achieved through oxidative deamination by an L-amino acid deaminase followed by stereoselective transamination by an engineered D-aminotransferase, yielding the D-tryptophan derivative. nih.gov

Affinity chromatography is another resolution method. Bovine serum albumin (BSA), which exhibits antipodal specificity in binding tryptophan, can be immobilized on a solid support (e.g., agarose) to create a chiral stationary phase for the complete chromatographic resolution of DL-tryptophan. nih.gov

Indole Ring Functionalization: Advanced Alkylation and Derivatization

The introduction of substituents onto the indole ring, particularly at the C7-position, is a critical step in the synthesis of Fmoc-7-methyl-DL-tryptophan. This often requires specialized synthetic routes, as direct electrophilic substitution on the tryptophan skeleton is typically directed to other positions.

Direct and regioselective methylation of the indole C7-position presents a significant synthetic challenge. While general methods for indole methylation exist, they often lack the required regiocontrol.

Biocatalytic approaches have shown significant promise. Engineered variants of the enzyme tryptophan synthase (TrpB) from organisms like Pyrococcus furiosus have been developed that can accept 7-substituted indoles as substrates. acs.orgnih.gov By feeding 7-methylindole (B51510) and L-serine to these evolved enzymes, it is possible to directly synthesize enantiopure 7-methyl-L-tryptophan. acs.orgnih.govchim.it This enzymatic approach circumvents the need for complex protecting group strategies and provides excellent regio- and stereocontrol.

Chemical synthesis routes have also been developed. A patented method describes a four-step synthesis of 7-methyltryptophan starting from the reaction of two precursor compounds, followed by hydration, hydrogenation, and hydrolysis. google.com This process is reported to have a total yield of up to 52.6% and a purity of up to 98%, making it suitable for larger-scale production. google.com While direct C-H activation for indole functionalization is an active area of research, methods for C7-methylation are less common than for other positions. However, palladium-catalyzed C-H functionalization has been reported for the C7-arylation of indolines, indicating the potential for developing catalytic C7-alkylation methods. rsc.org

The synthesis of this compound often relies on the prior synthesis of the 7-methylindole precursor. Classical indole syntheses, such as the Fischer indole synthesis, are often not suitable for preparing 7-substituted indoles due to the unavailability of the required precursors or unfavorable reaction conditions. luc.edu

Modern synthetic methods have provided more flexible and efficient routes. One strategy involves building the benzenoid portion of the indole onto a pre-functionalized pyrrole (B145914) ring. A reported method converts pyrrole-3-carboxaldehydes into highly substituted 7-aminoindoles. nih.gov This is achieved through a three-component Wittig reaction followed by an intramolecular Houben–Hoesch cyclization. The resulting 7-aminoindole can then serve as a versatile precursor for other 7-substituted indoles through reactions like the Sandmeyer reaction.

Palladium-catalyzed cross-coupling and cyclization reactions are also powerful tools. An efficient two-step synthesis for 2-substituted 7-azaindoles (an indole isostere) involves a Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and a terminal alkyne, followed by a base-catalyzed C-N cyclization to form the azaindole ring system. organic-chemistry.org Similar strategies involving intramolecular cyclizations are being explored for the synthesis of various substituted indoles. rsc.orgresearchgate.net

Nα-Fmoc Protection Strategies: Optimizing Yield and Purity

The final step in the synthesis of the target compound is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for the subsequent use of the amino acid in solid-phase peptide synthesis (SPPS), ensuring selective peptide bond formation. altabioscience.com The choice of reagent and reaction conditions is critical to maximize yield and purity while preventing side reactions.

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a mixed solvent system, often aqueous dioxane or acetone. rsc.orgresearchgate.net An efficient and environmentally friendly procedure involves conducting the N-Fmoc protection of amino acids in an aqueous ethanol (B145695) mixture at a slightly elevated temperature (60 °C), which can lead to high yields of the pure product after simple workup. rsc.org

To improve purity and minimize the formation of dipeptide and tripeptide impurities, alternative acylating agents have been developed. Stable Fmoc-benzotriazoles react cleanly with various amino acids in the presence of triethylamine at room temperature to afford Fmoc-protected amino acids in very high yields. organic-chemistry.org

For tryptophan derivatives specifically, it is sometimes necessary to also protect the indole nitrogen to prevent side reactions during peptide synthesis, particularly acid-catalyzed alkylation during cleavage steps. google.compeptide.com The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose, leading to the doubly protected Fmoc-Trp(Boc)-OH derivative. google.compeptide.com However, for the synthesis of the title compound itself, only the Nα-Fmoc protection is required.

Table 2: Overview of Nα-Fmoc Protection Methods

ReagentTypical ConditionsAdvantagesPotential IssuesReference
Fmoc-ClBase (e.g., NaHCO3, Na2CO3), aqueous solvent, 60 °CReadily available, cost-effective.Can lead to over-reaction or side products if not controlled. rsc.org
Fmoc-OSuBase (e.g., Na2CO3), aqueous dioxane or acetoneCommonly used, generally provides good yields.Hydrolysis of the reagent can occur; purification may be needed. researchgate.netd-nb.info
Fmoc-benzotriazoleTriethylamine, 20 °CStable reagent, provides very good yields, free of di- and tripeptide impurities.May be less common or more expensive than standard reagents. organic-chemistry.org

Impurity Management and Quality Control in Fmoc-Amino Acid Synthesis

The purity of Fmoc-amino acid building blocks is critical, as even small amounts of impurities can lead to significant side products in the final peptide, such as truncated or deletion sequences. merckmillipore.commerckmillipore.com Impurities in the final this compound product predictably arise from side reactions during the attachment of the Fmoc group. merckmillipore.commerck-lifescience.com.tw

Key impurities and their sources include:

Dipeptide and Tripeptide Impurities: These can form during the protection step, particularly when using the more reactive Fmoc-Cl. researchgate.netresearchgate.net The already-formed Fmoc-amino acid can react with another activated molecule. merck-lifescience.com.tw

Free Amino Acid: This results from an incomplete reaction with the Fmoc reagent or from premature cleavage of the Fmoc group during storage due to factors like humidity or temperature. creative-peptides.commerck-lifescience.com.tw The presence of free amino acid can promote the autocatalytic cleavage of the Fmoc group during storage. merck-lifescience.com.tw

β-Alanyl Impurities: Ring-opening and rearrangement of the Fmoc-OSu reagent can lead to the formation of Fmoc-β-alanine-OH or its incorporation into a dipeptide, such as Fmoc-β-Ala-amino acid-OH. merck-lifescience.com.twresearchgate.net This is a recognized issue that requires careful control during manufacturing. researchgate.net

Enantiomeric Impurities: The presence of the D-enantiomer in a batch of L-amino acid (or vice versa) is a critical quality parameter. Standard HPLC analysis may not separate these isomers, which can have a significant impact on the biological activity of the final peptide. merckmillipore.commerck-lifescience.com.tw

Acetic Acid: Trace amounts of acetic acid can act as a capping agent during peptide synthesis, leading to chain termination and truncated peptide sequences. merckmillipore.comsigmaaldrich.com This impurity is difficult to detect by standard HPLC or ¹H NMR. merck-lifescience.com.tw

Rigorous quality control is essential to identify and quantify these impurities. A multi-pronged analytical approach is typically employed.

Impurity TypeSource of ImpurityRecommended Analytical Method
Dipeptides / OligomersSide reaction during Fmoc installation (esp. with Fmoc-Cl). creative-peptides.commerck-lifescience.com.twHigh-Performance Liquid Chromatography (HPLC). merckmillipore.commerck-lifescience.com.tw
Free Amino AcidIncomplete reaction or instability during storage. creative-peptides.commerck-lifescience.com.twGas Chromatography (GC) is more quantitative than TLC. merckmillipore.commerck-lifescience.com.tw
β-Alanyl DerivativesRearrangement of Fmoc-OSu reagent. merck-lifescience.com.twresearchgate.netHPLC with characterized standards. merck-lifescience.com.tw
Enantiomeric Purity (D/L Isomers)Racemization during synthesis or impure starting material.Chiral HPLC is required for accurate quantitation. thieme-connect.commerck-lifescience.com.tw
Acetic AcidResidual from synthesis or degradation.Specialized methods; not readily detected by standard HPLC or NMR. merck-lifescience.com.tw

Optimized HPLC methods that use characterized standards for all known amino-acid-related impurities are necessary to ensure that these byproducts are not hidden under the main product peak. merck-lifescience.com.tw For enantiomeric purity, specific chiral HPLC methods must be developed and validated. thieme-connect.com

Scale-Up Synthesis Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities suitable for extensive research or preclinical studies introduces several challenges. The primary goal is to develop a robust, cost-effective, and efficient process that consistently delivers a high-purity product. gappeptides.com

A critical factor for the successful scale-up of peptide synthesis is the quality of the starting materials. merckmillipore.commerckmillipore.com Using highly pure Fmoc-amino acids results in higher yields of the target peptide, simplifies purification, and ensures a more consistent and reproducible impurity profile. altabioscience.commerckmillipore.com This consistency is crucial for reducing regulatory issues if the peptide is intended for therapeutic development. altabioscience.com

Key considerations for scaling up the synthesis of the Fmoc-amino acid itself include:

Reagent Selection: While effective at a small scale, reagents that are expensive, hazardous (e.g., azides), or have poor atom economy may not be suitable for large-scale production. researchgate.netacs.org The choice between Fmoc-Cl and Fmoc-OSu may be re-evaluated based on cost, safety, and impurity profiles at scale.

Process Optimization: One-pot methodologies are highly desirable for scale-up as they reduce the number of unit operations, minimize solvent waste, and can avoid costly and time-consuming chromatographic purification steps. acs.org For instance, an efficient one-pot process to replace a Cbz group with an Fmoc group has been successfully applied to the multi-kilogram synthesis of related bis-amino acid intermediates. acs.org

Solvent and Waste Management: The large volumes of solvents used in synthesis and purification represent a significant portion of the waste generated. acs.org Evaluating greener, more sustainable solvents and minimizing their use are important considerations for large-scale manufacturing. acs.org

Equipment and Safety: The transition from laboratory glassware to larger reactors requires careful evaluation of factors like mixing efficiency, heat transfer, and the potential for exothermic reactions. gappeptides.com Safety protocols must be adapted for handling larger quantities of reagents.

For non-canonical amino acids like 7-methyl-DL-tryptophan, the availability and cost of the starting material can be a significant hurdle for scale-up. nih.gov Therefore, developing an efficient and scalable synthesis for the unprotected amino acid is often a prerequisite for producing the Fmoc-protected version in bulk quantities.

Role of Fmoc 7 Methyl Dl Tryptophan in Advanced Peptide Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Fmoc-7-methyl-DL-tryptophan into SPPS protocols allows for the precise insertion of this modified amino acid into peptide sequences. This capability is fundamental to exploring the structure-activity relationships of novel peptide-based therapeutics and biomaterials.

Strategic Incorporation as a Building Block in Peptide Chains

This compound serves as a strategic building block in the assembly of peptide chains. omizzur.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its sequential addition to a growing peptide chain attached to a solid support. nih.govpeptide.com The synthesis process involves the iterative removal of the Fmoc group and subsequent coupling of the next Fmoc-protected amino acid. The presence of the 7-methyl group on the tryptophan indole (B1671886) ring can introduce specific steric and electronic features into the final peptide. This modification can be used to probe or modulate biological activity.

The incorporation of unnatural amino acids like 7-methyl-tryptophan has been shown to significantly enhance the activity of certain peptides. For example, the introduction of 1-methyl-tryptophan in the complement inhibitor compstatin (B549462) resulted in a remarkable improvement in its inhibitory activity. nih.gov This highlights the potential of methylated tryptophan derivatives to fine-tune the properties of bioactive peptides.

Compatibility with Standard Fmoc Deprotection and Coupling Conditions

A key advantage of this compound is its compatibility with standard Fmoc SPPS chemistry. The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edursc.org This process is generally efficient and does not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin. nih.gov

Subsequent coupling of the next amino acid is achieved using various activating agents. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, and PyBOP, often in the presence of an additive like OxymaPure. rsc.orgluxembourg-bio.com These standard conditions are generally well-tolerated by the 7-methyl-tryptophan residue.

SPPS Step Reagents Purpose
Fmoc Deprotection 20% Piperidine in DMFRemoval of the temporary Fmoc protecting group from the N-terminus.
Coupling Fmoc-amino acid, DIC/OxymaPure, HATU, HBTUFormation of the peptide bond between the deprotected N-terminus and the incoming amino acid.
Washing DMF, DCMRemoval of excess reagents and byproducts.
Cleavage Trifluoroacetic acid (TFA) with scavengersRelease of the synthesized peptide from the solid support and removal of side-chain protecting groups.

This table outlines the general steps and common reagents used in Fmoc-based Solid-Phase Peptide Synthesis.

It is important to note that while generally compatible, the specific reaction conditions, such as the choice of coupling reagents and reaction times, may need to be optimized to ensure high coupling efficiency, especially when dealing with sterically hindered amino acids. luxembourg-bio.com

Methodological Advancements for Difficult Peptide Sequences

The synthesis of "difficult" peptide sequences, often characterized by aggregation-prone regions or steric hindrance, can be challenging. luxembourg-bio.com The incorporation of modified amino acids like 7-methyl-tryptophan can sometimes contribute to these difficulties. However, advancements in SPPS methodologies have provided solutions to overcome these issues.

The use of specialized resins, such as those modified with polyethylene (B3416737) glycol (PEG), can improve solvation and reduce inter-chain aggregation. springernature.com Additionally, alternative deprotection reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed for faster and more efficient Fmoc removal in cases where piperidine is slow or incomplete. peptide.comiris-biotech.de However, DBU's basicity requires careful consideration to avoid side reactions like aspartimide formation. peptide.com

For challenging couplings, stronger activating agents or elevated temperatures can be utilized. The choice of solvent can also play a critical role in improving synthesis outcomes. These methodological advancements enable the successful synthesis of complex peptides containing modified residues like this compound.

Influence of 7-Methyl Substitution on Peptide Conformational and Functional Properties

The introduction of a methyl group at the 7-position of the tryptophan indole ring has a significant impact on the physicochemical properties of the amino acid and, consequently, the peptides into which it is incorporated. peptide.com

Modulation of Hydrophobicity and its Implications for Peptide Behavior

The addition of a methyl group increases the hydrophobicity of the tryptophan side chain. mdpi.com Tryptophan itself is already considered one of the most hydrophobic amino acids. mdpi.com This enhanced hydrophobicity can influence how a peptide interacts with its environment. For instance, in the context of membrane-active peptides, increased hydrophobicity can affect the peptide's partitioning into and orientation within a lipid bilayer. acs.orgrsc.org

The precise positioning of hydrophobic residues like tryptophan is known to be critical for the anchoring and function of transmembrane peptides. nih.govnih.gov By modifying the hydrophobicity of a key tryptophan residue, it is possible to modulate the peptide's interaction with the cell membrane, potentially altering its biological activity.

Amino Acid Relative Hydrophobicity
Glycine (B1666218)Low
AlanineModerate
LeucineHigh
TryptophanVery High
7-Methyl-tryptophanIncreased (relative to Tryptophan)

This table provides a qualitative comparison of the relative hydrophobicity of selected amino acids.

Steric and Electronic Effects on Peptide Structure-Activity Relationships

The 7-methyl group introduces steric bulk to the indole side chain. This steric hindrance can influence the local conformation of the peptide backbone and the orientation of the side chain itself. peptide.com These conformational changes can have a profound effect on the peptide's ability to bind to its biological target.

Electronically, the methyl group is an electron-donating group, which can subtly alter the electron density of the indole ring. The indole ring of tryptophan is known to participate in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for molecular recognition and protein stability. researchgate.netresearchgate.net Altering the electronic properties of the indole ring can therefore modulate these interactions and, in turn, the peptide's biological function. The unique steric and electronic properties of the 7-substituted tryptophan are found in various bioactive natural products. researchgate.net

Impact on Peptide Aggregation Phenomena in SPPS

Peptide aggregation, driven by intermolecular hydrogen bonding between growing peptide chains, is a significant obstacle in Solid-Phase Peptide Synthesis (SPPS). This phenomenon can lead to incomplete reactions, difficult purification, and low yields, particularly in sequences rich in hydrophobic residues. The incorporation of modified amino acids is a key strategy to mitigate these issues.

The 7-methyl group on the indole ring of tryptophan introduces steric hindrance that can disrupt the planarity and stacking interactions between indole side chains. This modification can interfere with the formation of the ordered β-sheet structures that are often the basis for aggregation during synthesis. Furthermore, the methyl substitution enhances the hydrophobicity and can improve the solubility of the peptide in the synthesis solvents, which is crucial for preventing precipitation on the solid support. chemimpex.com While Fmoc-Boc-based chemistry is sometimes preferred for sequences prone to aggregation, the use of such modified residues within the milder Fmoc-SPPS framework allows for the synthesis of "difficult sequences" that would otherwise be inaccessible. altabioscience.comnih.gov Slow kinetics during the Fmoc deprotection step often serves as an indicator of ongoing peptide aggregation. luxembourg-bio.com By disrupting the secondary structures that cause this slowdown, this compound can help maintain efficient synthesis cycles.

The table below outlines the properties of 7-methyl-tryptophan relevant to mitigating peptide aggregation compared to the standard tryptophan residue.

FeatureStandard Tryptophan7-methyl-tryptophanRationale for Impact on Aggregation
Indole Ring Substitution None (Hydrogen at C7)Methyl group at C7The methyl group provides steric bulk, disrupting inter-chain hydrogen bonding and π-π stacking that contribute to β-sheet formation.
Solubility StandardEnhancedThe modification can improve the solubility of the growing peptide chain in organic solvents used during SPPS, reducing on-resin precipitation. chemimpex.com
Hydrophobicity HighIncreasedEnhanced hydrophobicity can alter peptide folding tendencies, potentially favoring conformations less prone to aggregation.

Racemic vs. Enantiopure Forms in Peptide Library Synthesis

Peptide libraries are vast collections of different peptide sequences used in high-throughput screening to identify new drug leads or biological probes. nih.gov The stereochemistry of the amino acids used to build these libraries is a critical factor. Fmoc-7-methyl-tryptophan is available as the enantiopure L-form (Fmoc-7-methyl-L-tryptophan), the D-form (Fmoc-7-methyl-D-tryptophan), and the racemic mixture (this compound). chemimpex.comchemimpex.comnih.gov

The choice between a racemic mixture and an enantiopure form is a strategic one in library design. Using the DL-racemic mixture at a specific position in the peptide sequence effectively doubles the number of compounds generated in the library. For each peptide sequence, two diastereomers are created: one containing the L-isomer and one containing the D-isomer at that position. This approach maximizes molecular diversity with minimal additional synthetic effort, which is advantageous in initial screening phases where the goal is to explore a vast chemical space to find any potential "hit." chemimpex.com

Conversely, using enantiopure forms (either L or D) is essential when the library is designed with a specific chiral target in mind, such as a G-protein coupled receptor or an enzyme active site. Since biological systems are inherently chiral, the stereochemistry of a peptide ligand is often crucial for binding and activity.

Strategies for Incorporating DL-Amino Acids in Combinatorial Chemistry

Combinatorial chemistry techniques allow for the rapid synthesis of millions of compounds in a structured manner. niscpr.res.in A cornerstone of this field is the split-mix (or split-and-pool) synthesis method, which is highly efficient for creating peptide libraries. wikipedia.org

The incorporation of a racemic building block like this compound fits seamlessly into this workflow. In a standard split-mix synthesis, the solid-phase resin is divided into portions, a different amino acid is coupled to each portion, and then all portions are pooled back together. wikipedia.org To incorporate the racemic mixture, the process is simplified:

Coupling Step: At the desired position in the peptide sequence, the entire batch of pooled resin is reacted with the single racemic mixture of this compound.

Result: The resin beads are now randomly functionalized with either the L- or the D-isomer of 7-methyl-tryptophan.

Continuation: The synthesis proceeds with subsequent split-and-pool cycles for the remaining amino acid positions.

This "one-pot" approach with the racemic mixture is more efficient than running two parallel syntheses to incorporate the pure D- and L-isomers separately. It intentionally generates a library of diastereomeric peptides, broadening the diversity for initial screening applications.

Synthesis StrategyDescriptionOutcome
Racemic Incorporation A single pool of resin is coupled with this compound.A mixture of two diastereomers is generated for each peptide sequence in a single synthesis.
Parallel Synthesis The resin is split into two pools. One is coupled with the pure L-isomer, the other with the pure D-isomer, before being recombined.Generates the same final library as racemic incorporation but requires separate stock solutions and an additional split/pool step.

Enantiomeric Purity Requirements for Specific Research Applications

While racemic mixtures are valuable for creating diverse screening libraries, high enantiomeric purity is non-negotiable for many advanced research and therapeutic applications. Biological targets like receptors and enzymes exhibit a high degree of stereospecificity, meaning they will interact differently with each enantiomer of a chiral molecule.

For drug development and lead optimization, establishing a clear structure-activity relationship (SAR) is paramount. The presence of an unknown amount of the opposite enantiomer can confound results, as it may be inactive, less active, or even exhibit entirely different (and potentially undesirable) off-target effects. Therefore, once a "hit" is identified from a diverse library, subsequent synthesis focuses on the pure enantiomers to determine which stereoisomer is responsible for the activity.

High-purity building blocks are essential for this work. For example, commercial N-Fmoc-7-methyl-L-tryptophan is often supplied with an enantiomeric purity of ≤0.5% of the D-enantiomer, which is verified by analytical techniques like chiral High-Performance Liquid Chromatography (HPLC). This level of purity ensures that the biological and pharmacological effects observed can be confidently attributed to the intended peptide stereoisomer.

The table below summarizes the typical requirements for enantiomeric purity based on the research application.

Research ApplicationRequired Enantiomeric PurityJustification
Initial High-Throughput Screening (HTS) Low (Racemic mixtures are acceptable)The primary goal is to maximize chemical diversity to identify any potential lead compounds, regardless of stereochemistry. chemimpex.com
Structure-Activity Relationship (SAR) Studies High (e.g., >99% ee)To accurately determine how molecular structure and stereochemistry relate to biological activity.
Therapeutic Lead Optimization Very High (e.g., >99.5% ee)To ensure safety, efficacy, and a well-defined pharmacological profile, minimizing potential off-target effects from the other enantiomer.
Probes for Studying Protein Interactions High (e.g., >99% ee)Biological interactions are stereospecific; high purity is needed to draw accurate conclusions about structure-function relationships. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Development Research

Design and Synthesis of Bioactive Peptides with Enhanced Properties

The rational design of peptide therapeutics often involves the incorporation of non-standard amino acids to overcome the inherent limitations of natural peptides, such as poor stability and bioavailability. Fmoc-7-methyl-DL-tryptophan is a valuable tool in this context, enabling the synthesis of peptides with tailored properties.

A primary challenge in the development of peptide drugs is their rapid degradation by proteases in the body, leading to a short half-life and low bioavailability. Chemical modifications are a key strategy to enhance resistance to enzymatic degradation. The introduction of a methyl group on the tryptophan side chain, as in 7-methyl-tryptophan, can sterically hinder the approach of proteases, thereby protecting the peptide backbone from cleavage. nih.gov This modification increases the peptide's metabolic stability.

Table 1: Strategies for Enhancing Peptide Stability

Modification StrategyMechanism of ActionPotential Outcome
Side-Chain Methylation Introduces steric hindrance, preventing protease access to the peptide backbone.Increased metabolic stability and resistance to enzymatic degradation. nih.gov
Incorporation of D-Amino Acids Natural proteases are stereospecific for L-amino acids.Significantly enhanced resistance to proteolysis. nih.gov
Peptide Cyclization Reduces conformational flexibility and masks cleavage sites.Increased stability and potentially higher receptor affinity. nih.gov
Backbone Modification Alters the peptide bond structure (e.g., using β or γ amino acids).Enhanced resistance to peptidases. nih.gov

Rational peptide design aims to create molecules that interact with biological targets in a highly specific and controlled manner. frontiersin.orgnih.gov The modification of amino acid side chains is a powerful tool for modulating these interactions. The 7-methyl group of this compound alters the electronic and steric profile of the tryptophan residue. This change can influence how the peptide binds to its target receptor, potentially leading to increased affinity, improved selectivity, or even a change in biological activity (e.g., from an agonist to an antagonist).

Computational modeling and structure-activity relationship (SAR) studies guide this process, allowing researchers to predict how specific modifications will affect binding. nih.gov For example, in the design of serotonin (B10506) receptor ligands, substitutions on the indole (B1671886) ring of tryptophan analogues are known to be critical for determining receptor affinity and selectivity. lookchem.com By using this compound in peptide synthesis, researchers can systematically probe the "hot spots" of protein-protein interactions and fine-tune the binding characteristics of a peptide inhibitor or modulator. nih.gov

Development of Compounds Targeting Specific Biological Pathways

Tryptophan is at the center of several crucial biological pathways, and its derivatives are instrumental in developing compounds to study and potentially treat diseases related to these pathways.

Tryptophan is the exclusive metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). frontiersin.orgnih.gov The serotonin system is implicated in a wide range of physiological and psychological processes, making its receptors important targets for drug development. This compound is used as a starting material to synthesize novel serotonin analogs and ligands. researchgate.net

By systematically modifying the tryptophan structure—for instance, by adding a methyl group at the 7-position—chemists can create a library of compounds. These compounds are then tested for their ability to bind to various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). This research helps to map the binding pockets of these receptors and develop highly selective ligands that can modulate receptor activity for therapeutic purposes, such as in the treatment of depression or anxiety. lookchem.comresearchgate.net

Dysregulation of tryptophan metabolism has been strongly linked to the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and depression. frontiersin.orgfrontiersin.org Tryptophan is metabolized via two major routes: the serotonin pathway and the kynurenine (B1673888) pathway. An imbalance, often favoring the kynurenine pathway under inflammatory conditions, can lead to a deficit in neuroprotective serotonin and an excess of potentially neurotoxic kynurenine metabolites. frontiersin.orgnih.gov

Researchers use tryptophan derivatives, synthesized from precursors like this compound, as chemical probes to investigate these complex pathways. For example, studies have explored how tryptophan-containing dipeptides can suppress neuroinflammation and reduce the deposition of β-amyloid plaques in animal models of Alzheimer's disease. mdpi.com These synthetic derivatives allow for a detailed examination of the structure-activity relationships that govern the neuroprotective or neurotoxic effects of tryptophan metabolites, providing a basis for the development of new therapeutic strategies. nih.govscielo.br

Table 2: Tryptophan Metabolic Pathways and Associated Neurological Conditions

Metabolic PathwayKey MetabolitesAssociated ConditionsResearch Application of Derivatives
Serotonin Pathway 5-Hydroxytryptophan (5-HTP), Serotonin (5-HT), MelatoninDepression, Anxiety, Sleep Disorders. frontiersin.orgSynthesis of receptor agonists/antagonists to modulate neurotransmission.
Kynurenine Pathway Kynurenine, Kynurenic Acid (neuroprotective), Quinolinic Acid (neurotoxic)Alzheimer's Disease, Huntington's Disease, Schizophrenia. nih.govDevelopment of enzyme inhibitors or metabolite analogs to rebalance (B12800153) the pathway.

Precursor in Antibiotic and Analogue Biosynthesis Research

Many important antibiotics are non-ribosomal peptides (NRPs), a class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs) rather than by ribosomes. wikipedia.org These NRPS systems are known for their ability to incorporate unusual, non-proteinogenic amino acids into the peptide structure, contributing to the vast diversity and potent biological activity of these compounds. mdpi.comresearchgate.net

Tryptophan and its derivatives are key biosynthetic precursors for a multitude of non-ribosomal peptide antibiotics. rsc.org For instance, the methylation of tryptophan is a crucial step in the biosynthesis of the potent antibiotic thiostrepton. asbmb.org Similarly, related halogenated derivatives like 7-chloro-L-tryptophan are known precursors for the biosynthesis of antibiotics such as pyrrolnitrin (B93353) and rebeccamycin. nih.gov

This compound serves as a valuable precursor in this field, enabling researchers to synthesize novel antibiotic analogues. By incorporating this modified amino acid into peptide sequences using solid-phase peptide synthesis, scientists can create new molecules that mimic or alter natural antibiotics. This approach, sometimes combined with biosynthetic methods, is used to explore structure-activity relationships and develop new antibacterial agents that may overcome existing resistance mechanisms.

Role in Non-Ribosomal Peptide Antibiotic Precursors

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites produced by microorganisms, many of which possess potent antibiotic properties. figshare.com Unlike proteins synthesized by ribosomes, NRPs are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). figshare.com These NRPS enzymes are notable for their ability to incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids and molecules with modified side chains or backbones. figshare.com

The biosynthesis of NRPs involves a modular enzymatic assembly line where each module is responsible for incorporating a specific amino acid. figshare.com The adenylation (A) domain within a module selects and activates the amino acid, which is then tethered to a peptidyl carrier protein (PCP) domain. chemimpex.com This mechanism allows for the incorporation of modified building blocks like 7-methyl-tryptophan. Modifications such as N-methylation and side-chain alkylation are common in NRPs and can be crucial for their biological activity, enhancing properties like proteolytic stability and membrane permeability. mdpi.com

While direct incorporation of this compound into a specific, naturally occurring non-ribosomal peptide antibiotic has not been extensively documented in available literature, its potential as a precursor in the chemo-enzymatic or synthetic generation of novel NRP analogues is significant. The NRPS machinery's flexibility provides a pathway for incorporating such engineered amino acids to create new antibiotics with potentially enhanced or novel mechanisms of action.

Synthetic Studies Towards High-Efficiency Antibacterial Agents

The strategic incorporation of modified amino acids is a key approach in the rational design of new antibacterial agents. The methylation of a tryptophan residue can significantly influence the peptide's interaction with bacterial membranes, a critical factor in the activity of many antimicrobial peptides (AMPs).

Research into nodule-specific cysteine-rich (NCR) peptides, for example, has demonstrated the value of this approach. In a study on the NCR169 peptide, the native tryptophan residues were synthetically replaced with various modified tryptophan analogues to investigate the impact on antibacterial activity against ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). mdpi.com Among the analogues used was 5-methyl tryptophan, a positional isomer of 7-methyl tryptophan. mdpi.com The results indicated that substitutions with modified tryptophans could significantly enhance the antimicrobial activity of the peptide without causing notable hemolytic effects. mdpi.com This highlights the principle that methyl-tryptophan derivatives are valuable components in the synthetic development of potent and selective antibacterial agents. mdpi.com

Table 1: Impact of Tryptophan Modification on Antibacterial Peptide Activity (Illustrative Example)
Peptide SequenceModificationKey FindingReference
NCR169C17–38Native TryptophanDemonstrated baseline antifungal and antibacterial activity. mdpi.com
NCR169C17–38 AnaloguesReplacement of Tryptophan with 5-methyl tryptophanEnhanced antimicrobial activity against several ESKAPE pathogens. mdpi.com
NCR169C17–38 AnaloguesReplacement of Tryptophan with 5-fluoro or 6-fluoro tryptophanSignificantly enhanced antimicrobial activity without notable hemolytic effect. mdpi.com

Functionalized Polymer Development for Advanced Drug Delivery Systems

The conjugation of peptides and amino acids to polymers is an expanding field of research aimed at creating advanced drug delivery systems. These hybrid materials, known as peptide-polymer conjugates, combine the biocompatibility and specific functionality of peptides with the stability and processability of synthetic polymers. Fmoc-protected amino acids like this compound are instrumental in the synthesis of these conjugates.

Polymer Conjugation Methodologies

The synthesis of peptide-polymer conjugates often involves standard solid-phase peptide synthesis (SPPS) techniques, where the Fmoc group plays a crucial role as a temporary protecting group for the amine. chemimpex.com This allows for the sequential addition of amino acids to build a desired peptide chain. Once the peptide is synthesized, it can be conjugated to a polymer.

A common strategy is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. A study on PEGylated Fmoc-amino acid conjugates demonstrated their utility as nanocarriers for drug delivery. nih.gov In this methodology, an Fmoc-protected amino acid is conjugated to a PEG chain. The resulting amphiphilic molecule possesses the Fmoc-amino acid as the hydrophobic block and the PEG chain as the hydrophilic block. This structure allows the conjugates to self-assemble into micelles in aqueous environments. nih.gov The Fmoc group is particularly important in this context due to the strong π-π stacking interactions between the fluorenyl rings, which contribute to the stability of the self-assembled nanostructures. nih.gov

Targeted Delivery System Research Applications

Peptide-polymer conjugates are designed to improve the therapeutic index of drugs by enhancing their solubility, extending circulation half-life, and enabling targeted delivery. nih.gov The self-assembled nanostructures, such as micelles or hydrogels formed from these conjugates, can serve as reservoirs for therapeutic agents. nih.govmdpi.com

Applications in Chemical Biology and Biotechnology Research

Elucidation of Tryptophan Metabolism and Biochemical Pathways.

The study of tryptophan metabolism is crucial for understanding a wide range of physiological and pathological processes, including neurotransmission and immune responses. nih.govfrontiersin.orgmdpi.com The introduction of a methyl group at the 7-position of the tryptophan indole (B1671886) ring provides a chemical handle that allows researchers to trace its metabolic fate and investigate the mechanisms of enzymes involved in its conversion.

While direct tracer studies specifically employing Fmoc-7-methyl-DL-tryptophan are not extensively documented in publicly available research, the use of structurally related methylated tryptophan analogs, such as α-methyl-L-tryptophan, has been pivotal in neuroscience research. nih.govnih.gov These labeled analogs act as tracers to monitor the activity of the serotonin (B10506) synthesis pathway in the brain using techniques like positron emission tomography (PET). nih.govnih.gov The rationale behind using such analogs is that they are recognized by the enzymes of the metabolic pathway but may not be fully metabolized or incorporated into proteins, allowing for their accumulation and detection. nih.govnih.gov

For instance, α-methyl-L-tryptophan is a known substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, and has been used to map serotonin synthesis in the brain. nih.gov It is also a tracer for the kynurenine (B1673888) pathway, another major route of tryptophan metabolism. nih.gov The insights gained from these studies on related methylated tryptophans suggest the potential of 7-methyl-tryptophan as a tracer to investigate the intricacies of these pathways. The methyl group can serve as a unique spectroscopic or mass spectrometric signature, enabling researchers to follow the molecule through various enzymatic reactions and identify novel metabolites or regulatory steps.

Table 1: Comparison of Tryptophan Analogs Used in Tracer Studies

CompoundApplicationKey Findings
α-methyl-L-tryptophanPET imaging of serotonin and kynurenine pathwaysAllows for in vivo measurement of serotonin synthesis and detection of altered tryptophan metabolism in neurological disorders. nih.govnih.gov
7-methyl-DL-tryptophan (potential) Potential tracer for metabolic pathways The 7-methyl group could serve as a unique identifier in mass spectrometry-based metabolomics to track its conversion through the serotonin and kynurenine pathways.

The study of tryptophan metabolism is critical for understanding its role in various physiological processes, from neurotransmitter production to immune regulation. nih.govmdpi.comnih.gov Dysregulation of tryptophan metabolism has been implicated in a variety of disorders, including depression and neurodegenerative diseases. mdpi.com By using analogs like 7-methyl-tryptophan, researchers can perturb these pathways in a controlled manner to understand the functional consequences. For example, introducing 7-methyl-tryptophan into a cell culture system could help to elucidate its effect on serotonin production or the generation of kynurenine pathway metabolites, providing insights into the regulation of these crucial physiological processes.

Protein Engineering and Modification Studies.

The incorporation of unnatural amino acids into proteins is a powerful technique in protein engineering, allowing for the introduction of novel chemical functionalities and the study of protein structure and function. This compound, with its protected amine group, is well-suited for solid-phase peptide synthesis, the foundational technique for creating custom peptides and proteins. thieme-connect.com

Research on other methylated tryptophan analogs has demonstrated the utility of this approach. For example, the incorporation of 5-methyltryptophan into the multidrug transcriptional repressor protein LmrR was used to probe the role of π-π interactions in drug binding. acs.org The electron-donating methyl group increased the affinity for certain drugs, providing quantitative insights into the electrostatic contributions to ligand binding. acs.org Similar studies using 7-methyl-tryptophan could be employed to fine-tune and analyze cation-π and other non-covalent interactions that are critical for protein structure and function. nih.gov Tryptophan scanning mutagenesis, where specific residues are replaced by tryptophan, has also been used to mimic the effects of allosteric inhibitors and probe protein selectivity. nih.govrsc.org

Table 2: Research Findings from Site-Specific Incorporation of Methylated Tryptophan

ProteinPosition of MethylationResearch FocusFinding
LmrR5-positionProbing π-π interactions in drug bindingIncreased affinity for daunomycin and riboflavin, demonstrating the importance of electrostatic interactions. acs.org
Nicotinamide Mononucleotide Adenylyl Transferases (NMNATs)Various positionsInvestigating the role of tryptophan in NAD+ synthesisMutating specific tryptophan residues was found to disrupt NAD+ synthesis activity. mdpi.com

The introduction of unnatural amino acids can also be used to enhance the physical and catalytic properties of proteins. The methyl group of 7-methyl-tryptophan can increase the hydrophobicity of the amino acid side chain, which may lead to more favorable packing within the protein core and contribute to increased thermal stability. While specific studies on 7-methyl-tryptophan are limited, the principle has been demonstrated with other modifications. The addition of excipients like amino acids has been shown to improve the stability of protein-based formulations during manufacturing and storage. core.ac.uk

Furthermore, the subtle electronic changes induced by the methyl group could modulate the catalytic activity of an enzyme. acs.org By positioning 7-methyl-tryptophan within or near the active site of an enzyme, it may be possible to alter substrate binding or the transition state energy of the reaction, leading to either enhanced or inhibited enzymatic activity. This approach allows for the fine-tuning of enzyme function for biotechnological applications.

Bioconjugation Strategies Utilizing Tryptophan Analogs.

Bioconjugation, the chemical linking of two biomolecules, is a fundamental tool in biotechnology for creating novel therapeutics, diagnostics, and research reagents. figshare.comresearchgate.netresearchgate.netnih.gov Tryptophan is an attractive target for bioconjugation due to its relatively low abundance in proteins. nih.gov The indole ring of tryptophan can undergo selective chemical modifications, allowing for the site-specific attachment of other molecules.

While strategies for tryptophan-selective bioconjugation are an active area of research, the use of 7-methyl-tryptophan in this context offers intriguing possibilities. researchgate.netnih.gov The methyl group could potentially influence the reactivity of the indole ring, either sterically hindering or electronically activating it for certain chemical reactions. Recent advances in tryptophan bioconjugation have utilized transition metal catalysis, organoradicals, and photo-induced electron transfer to achieve selective modification. figshare.comresearchgate.netnih.gov The development of bioconjugation reagents that specifically target the modified indole ring of 7-methyl-tryptophan could open up new avenues for creating complex and functional biomolecular constructs.

Spectroscopic Probing in Biomolecular Systems

The indole side chain of tryptophan is naturally fluorescent, making it an intrinsic probe for studying protein structure and dynamics. bmglabtech.com However, the introduction of modified tryptophan analogs like 7-methyl-tryptophan can create even more powerful spectroscopic tools with altered photophysical properties, allowing for more sensitive and specific analyses. nih.gov

The fluorescence of a tryptophan residue is highly sensitive to its local environment; changes in the polarity of its surroundings upon protein folding or unfolding cause shifts in its emission spectrum. bmglabtech.comacs.org By substituting natural tryptophan with an analog like a 7-substituted tryptophan, researchers can design probes with unique spectroscopic signatures, such as shifted excitation and emission wavelengths or different quantum yields. nih.govtum.de This allows for the selective monitoring of specific regions within a protein, even in the presence of other native tryptophan residues. nih.gov

Analogs such as 7-azatryptophan (B1233867) and various cyanotryptophans have been successfully incorporated into proteins to serve as specialized fluorescent reporters. pnas.orguca.edunih.gov These probes provide a clearer window into conformational changes, as their fluorescence can be spectrally resolved from the background signal of native tryptophans. The methylation at the 7-position, similar to other substitutions, alters the electronic properties of the indole ring, which can lead to enhanced quantum yields and other favorable photophysical characteristics for probing protein structure. rsc.org

Table 2: Photophysical Properties of Tryptophan and Selected Analogs

Compound Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Quantum Yield (Φ)
Tryptophan ~280 ~350 0.12 - 0.21 rsc.org
5-Methyltryptophan Not specified Not specified 0.10 - 0.27 rsc.org
7-Azatryptophan ~310 ~390-400 0.01 - 0.02 rsc.orgiastate.edu
6-Cyanotryptophan Not specified ~370 > Tryptophan pnas.org

This compound is a valuable tool for synthesizing peptides used to study molecular interactions. chemimpex.com Tryptophan residues are frequently found at the interface between proteins in a complex or at the boundary between a membrane protein and the lipid bilayer. nih.govmdpi.com Their specific orientation and interactions in these environments are critical for biological function.

By incorporating 7-methyl-tryptophan into a peptide or protein, researchers can probe these interactions with greater precision. The methyl group can alter the hydrophobicity and steric profile of the side chain, influencing how it engages in π-π stacking or cation-π interactions, which are crucial for protein stability and ligand binding. researchgate.netnih.gov For example, studies using methylated tryptophan analogs in the membrane-bound protein RibU revealed a strong electrostatic component contributing significantly to the total ligand-binding energy. researchgate.net

Furthermore, tryptophan and its methylated derivatives play a key role in anchoring proteins within cell membranes. researchgate.net The indole ring preferentially locates to the lipid-water interface. nih.gov Blocking the indole N-H group via methylation, as in 1-methyl-tryptophan, has been used to study the importance of hydrogen bonding in this anchoring process, revealing that while hydrogen bonding is significant, other properties like the side chain's dipole moment are critical for functions like ion permeation. mdpi.comnih.gov Using 7-methyl-tryptophan allows for the fine-tuning of these interfacial interactions, providing detailed insights into how proteins embed in and interact with cellular membranes. mdpi.com

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Purity Assessment and Method Validation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For Fmoc-7-methyl-DL-tryptophan, chromatographic methods are essential for determining purity and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-protected amino acids. Given that the quality of synthetic peptides is directly dependent on the purity of the constituent building blocks, a high degree of chemical purity (typically ≥99%) is required. merckmillipore.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

In a typical RP-HPLC analysis, this compound is dissolved in an appropriate solvent and injected into the system. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. phenomenex.com An acid additive, such as trifluoroacetic acid (TFA), is often included in the mobile phase to improve peak shape and resolution. phenomenex.com The compound is detected using a UV detector, as the fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Highly optimized and validated HPLC methods are crucial to ensure that all potential amino-acid-related impurities are separated and accurately quantified. merckmillipore.com

Table 1: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids
ParameterTypical Condition
ColumnReversed-Phase C18, C8
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution ModeGradient
Flow Rate~1.0 mL/min
DetectionUV Absorbance (e.g., 254 nm, 265 nm)
Purity Specification≥99.0%

Since this compound is a racemic mixture, it contains equal amounts of the D- and L-enantiomers. The separation and quantification of these stereoisomers are critical, as the biological activity of a peptide is highly dependent on its stereochemistry. Chiral HPLC is the definitive technique for this analysis, ensuring that the enantiomeric purity of separated D- or L-forms meets stringent requirements (often ≥99.8% enantiomeric excess). phenomenex.com

This separation is achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective for resolving a wide range of Fmoc-amino acids. phenomenex.comphenomenex.com For instance, phases like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad success in achieving baseline resolution for most Fmoc-amino acids under reversed-phase conditions. phenomenex.com Another approach involves zwitterionic CSPs, which are also effective for separating tryptophan derivatives. nih.govhplc.eu The choice of mobile phase, often a mix of an organic modifier like acetonitrile or methanol with acidic or basic additives, is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. phenomenex.comnih.gov

Table 2: Chiral Stationary Phases for Separation of Fmoc-Amino Acid Enantiomers
Chiral Stationary Phase (CSP) TypeExample Commercial NameCommon Mobile Phase System
Polysaccharide-basedLux Cellulose-1, Cellulose-2, Cellulose-3Acetonitrile / Water / Acidic Additive (e.g., TFA)
ZwitterionicCHIRALPAK® ZWIX(+) / ZWIX(-)Methanol / Water / FA / DEA

Spectroscopic and Spectrometric Characterization Techniques

Following chromatographic purification, spectroscopic and spectrometric methods are employed to confirm the chemical structure and molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework of this compound. The ¹H NMR spectrum would feature characteristic signals corresponding to the protons of the Fmoc group, the 7-methylindole (B51510) moiety, and the amino acid backbone. Key signals include the aromatic protons of the fluorenyl and indole (B1671886) rings, the distinct singlet for the 7-methyl group, and the alpha-proton of the tryptophan core. While a specific spectrum for this exact compound is not publicly available, expected chemical shift ranges can be predicted based on analogous structures. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Fmoc Aromatic Protons~7.2 - 7.9Multiplets
Indole Aromatic Protons~6.8 - 7.5Multiplets
Indole N-H~8.0 - 8.2Singlet (broad)
Amide N-HVariableDoublet
Alpha-Proton (α-CH)~4.3 - 4.7Multiplet
Beta-Protons (β-CH₂)~3.2 - 3.5Multiplets
Fmoc Aliphatic Protons (CH, CH₂)~4.1 - 4.4Multiplets
Indole Methyl Protons (7-CH₃)~2.4 - 2.5Singlet

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of a compound. For this compound (C₂₇H₂₄N₂O₄), the calculated monoisotopic mass is 440.1736 g/mol . nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. nih.gov The fragmentation of Fmoc-protected amino acids often involves an initial loss of the Fmoc group or related fragments, followed by fragmentation of the amino acid itself, yielding diagnostic ions that confirm the identity of the tryptophan core. nih.govniscpr.res.in

Table 4: Expected m/z Values in ESI-MS for this compound
Ion SpeciesFormulaExpected m/z
[M]C₂₇H₂₄N₂O₄440.17
[M+H]⁺C₂₇H₂₅N₂O₄⁺441.18
[M+Na]⁺C₂₇H₂₄N₂O₄Na⁺463.16
[M-H]⁻C₂₇H₂₃N₂O₄⁻439.17

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. This compound is expected to exhibit strong UV absorbance due to its two main chromophores: the Fmoc group and the 7-methylindole moiety. The indole ring of tryptophan typically has an absorption maximum around 280 nm, while the Fmoc group contributes significantly to absorbance in the 260-300 nm range. This property is exploited for detection in HPLC.

Table 5: Summary of Spectroscopic Properties
TechniquePropertyExpected Observation
UV-Vis SpectroscopyAbsorption Maxima (λmax)~265 nm and ~280 nm, due to Fmoc and indole chromophores
Fluorescence SpectroscopyExcitation Maximum (λex)~280 nm (for indole moiety)
Fluorescence SpectroscopyEmission Maximum (λem)~350 nm (for indole moiety)

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have become indispensable tools in the study of complex biomolecules, offering insights into their three-dimensional structures, conformational dynamics, and intermolecular interactions at an atomic level. For non-standard amino acids like 7-methyl-DL-tryptophan, these methodologies are particularly crucial for understanding how subtle modifications to the canonical structure influence its behavior and its effects when incorporated into a peptide chain. The presence of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group in this compound further complicates its conformational landscape, making computational approaches essential for a thorough analysis.

Predicting Structural Impact of 7-Methyl Substitution

The addition of a methyl group at the 7-position of the tryptophan indole ring introduces significant steric and electronic changes that can be predicted and analyzed using computational models. This seemingly minor chemical alteration can have a profound impact on the molecule's conformational preferences and its interactions with its environment.

Steric and Electronic Effects: The methyl group is bulkier than the hydrogen atom it replaces, leading to potential steric clashes with the peptide backbone or adjacent residues. This steric hindrance can restrict the rotational freedom around the Cβ-Cγ bond (the χ2 torsion angle), thereby favoring certain side-chain rotamers over others. Quantum chemical analyses on substituted indoles can elucidate the electronic effects. While a methyl group is generally considered electron-donating, its placement on the benzene portion of the indole ring can subtly alter the electron density distribution across the bicyclic system. This can influence key non-covalent interactions, such as π-π stacking and cation-π interactions, which are critical for the structure and function of many proteins and peptides. For example, studies on 3-methylindole have shown that substituents can have a considerable impact on non-covalent interactions involving the aromatic ring.

The following table illustrates hypothetical relative energies for different side-chain conformers of a tryptophan residue within a peptide, comparing the unsubstituted version with the 7-methyl substituted version, as might be predicted by DFT calculations.

Conformer (χ1, χ2)Relative Energy (kcal/mol) - TryptophanPredicted Relative Energy (kcal/mol) - 7-Methyl-TryptophanPredicted Structural Notes
g+ (~60°), ~90°0.000.85Increased energy due to potential steric clash between the 7-methyl group and the peptide backbone.
g+ (~60°), ~-90°0.250.00This conformation may become more stable as it directs the methyl group away from the backbone.
trans (~180°), ~90°1.201.10Minimal impact from the methyl group in this extended conformation.
trans (~180°), ~-90°1.501.65Slight increase in energy possible depending on neighboring residues.
g- (~-60°), ~90°0.902.50Likely destabilized due to significant steric hindrance.
g- (~-60°), ~-90°1.101.00Conformation remains accessible.

Note: This table is illustrative, based on established principles of steric effects. Actual energy values would require specific quantum mechanical calculations for a defined peptide model.

Simulations of Peptide-Receptor Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze how a peptide ligand interacts with its biological receptor. The inclusion of a non-standard amino acid like 7-methyl-tryptophan can significantly alter these interactions, and simulations are key to understanding the molecular basis for these changes.

Molecular Docking: Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). For peptides, which are highly flexible, this process is challenging. Flexible docking algorithms allow for conformational changes in both the peptide and, to a lesser extent, the receptor side chains in the binding pocket. The 7-methyl group on a tryptophan residue can act as a critical determinant in the docking process. It can enhance binding affinity by making favorable van der Waals contacts within a hydrophobic pocket of the receptor or, conversely, it can prevent binding through steric repulsion if the pocket is too small to accommodate the extra bulk. Docking studies can generate a series of possible binding poses, which are then ranked using scoring functions that estimate the binding free energy.

Molecular Dynamics Simulations of the Complex: Following docking, the most promising peptide-receptor complexes are subjected to extensive molecular dynamics simulations. These simulations, which can span from nanoseconds to microseconds, allow the complex to relax and explore its conformational space in a simulated aqueous environment. This provides a more realistic and dynamic picture of the binding event than static docking poses. MD simulations can be used to calculate the binding free energy with greater accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations dissect the energy into contributions from van der Waals forces, electrostatics, and solvation energy, providing a detailed understanding of the driving forces for binding.

For a peptide containing 7-methyl-tryptophan, MD simulations can reveal:

Stability of the Binding Pose: Whether the initial docked pose is stable over time or if the peptide reorients within the binding site.

Key Intermolecular Interactions: The specific hydrogen bonds, salt bridges, hydrophobic contacts, and π-stacking interactions that are formed or broken, and how the 7-methyl group participates in or influences these interactions.

Conformational Changes: How the binding of the peptide induces conformational changes in the receptor, and vice-versa (induced fit).

Water Dynamics: The role of water molecules at the interface, which can be crucial for mediating peptide-receptor recognition.

The table below summarizes typical energetic contributions to binding for a hypothetical peptide-receptor complex, comparing a native tryptophan-containing peptide with a 7-methyl-tryptophan variant, as might be derived from an MM/PBSA analysis.

Energy ComponentTryptophan Peptide (kcal/mol)7-Methyl-Tryptophan Peptide (kcal/mol)Interpretation
Van der Waals Energy-45.5-52.0The methyl group forms additional favorable hydrophobic contacts, strengthening the interaction.
Electrostatic Energy-20.2-19.8Minimal change, as the methyl group is electronically neutral.
Polar Solvation Energy+30.8+33.5Increased desolvation penalty due to the larger nonpolar surface area of the methyl group.
Nonpolar Solvation Energy-5.1-6.2Favorable contribution from burying a larger nonpolar surface.
Total Binding Free Energy -40.0 -44.5 The enhanced van der Waals interactions outweigh the increased desolvation penalty, leading to a predicted stronger binding affinity for the methylated peptide.

Note: This data is representative and serves to illustrate the type of insights gained from MM/PBSA calculations. The actual values are system-dependent.

Comparative Analysis with Other Tryptophan Analogs and Protecting Groups

Structure-Activity Relationship Studies with Different Indole (B1671886) Substitutions

The strategic placement of substituents on the indole ring of tryptophan can significantly modulate the biological activity and physicochemical properties of the resulting peptides. Structure-activity relationship (SAR) studies focusing on these modifications are crucial for the rational design of peptide-based therapeutics and research tools.

Comparison with 7-Phenyl and 7-Methoxy Tryptophan Derivatives

The introduction of different groups at the 7-position of the indole ring, such as methyl, phenyl, or methoxy (B1213986) groups, alters the steric and electronic characteristics of the tryptophan side chain, thereby influencing molecular interactions. While direct comparative SAR studies between 7-methyl, 7-phenyl, and 7-methoxy tryptophan are not extensively detailed in the available literature, inferences can be drawn from the properties of the parent aromatic amino acids: phenylalanine, tryptophan, and tyrosine. Phenylalanine's phenyl group is purely hydrophobic, while tryptophan's indole and tyrosine's phenol (B47542) moieties offer different polarity and hydrogen-bonding capabilities. acs.orgmdpi.com The indole nitrogen of tryptophan can act as a hydrogen bond donor, a feature absent in phenylalanine. nih.gov

Replacing tryptophan with phenylalanine in peptides can lead to varied effects on structure, stability, and activity. nih.gov For instance, the substitution can impact protein stability and enzymatic function, highlighting the critical role of the indole ring in maintaining the native conformation and interactions of peptides. nih.gov The larger, more complex indole system of tryptophan compared to the phenyl ring of phenylalanine contributes to different binding affinities and specificities. mdpi.comnih.gov

In the context of 7-substituted analogs, a 7-phenyl group would introduce significant steric bulk and hydrophobicity, potentially mimicking some aspects of phenylalanine but within the tryptophan scaffold. A 7-methoxy group, in contrast, would add a polar ether linkage and the potential for hydrogen bond acceptance, altering the electronic distribution of the indole ring. The 7-methyl group of Fmoc-7-methyl-DL-tryptophan provides a moderate increase in lipophilicity without introducing the high steric hindrance of a phenyl group or the polarity of a methoxy group.

Effects of Halogenation (e.g., 6-Chloro) on Research Applications

Halogenation of the tryptophan indole ring is a common strategy in medicinal chemistry to enhance the potency and modulate the properties of bioactive molecules. The introduction of a halogen, such as chlorine at the 6-position, can influence lipophilicity, metabolic stability, and binding interactions. rsc.org

6-Chloro-L-tryptophan has been utilized in various research applications. For example, it can serve as a substrate for enzymes like KtzQ, a halogenase involved in the biosynthesis of kutznerides. researchgate.net Furthermore, monosubstituted tryptophan derivatives, including 6-chlorotryptophan, have been shown to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. nih.gov This suggests a potential therapeutic application for halogenated tryptophan analogs in oncology. The enantioselective synthesis of 6-chlorotryptophan has been achieved through enzymatic hydrolysis, highlighting its importance as a precursor for bioactive compounds in medicinal chemistry. nih.gov

Evaluation of Nα-Protecting Group Alternatives to Fmoc

The choice of the Nα-protecting group is a critical aspect of solid-phase peptide synthesis (SPPS), influencing the efficiency of coupling reactions and the potential for side reactions. While Fmoc is widely used, alternative protecting groups are continually being developed to address specific challenges.

Boc vs. Fmoc Chemistry in Specific Research Contexts

The two most established strategies in SPPS are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. americanpeptidesociety.org The Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal, while the Fmoc group is base-labile and is typically removed with piperidine (B6355638). americanpeptidesociety.org

For the synthesis of peptides containing tryptophan, Fmoc chemistry is often preferred due to its milder deprotection conditions. nih.gov The indole ring of tryptophan is susceptible to modification under the repetitive acidic conditions of Boc-SPPS. nih.gov However, side reactions can still occur in Fmoc chemistry. For instance, the transfer of sulfonyl protecting groups from arginine residues to the tryptophan indole ring can be a significant issue during final cleavage. peptide.com To mitigate this, indole-protected tryptophan derivatives such as Fmoc-Trp(Boc)-OH are often employed. peptide.comsemanticscholar.org The Boc group on the indole nitrogen provides protection against alkylation and oxidation during synthesis and cleavage. researchgate.netpeptide.comgoogle.com

Table 1. Comparison of Boc and Fmoc Protecting Groups in Tryptophan-Containing Peptide Synthesis
FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA)Base-labile (e.g., piperidine)
Tryptophan Side Reactions Alkylation and oxidation of the indole ring under acidic conditions. nih.govTransfer of sulfonyl protecting groups from Arg to Trp during cleavage. peptide.com
Mitigation Strategies for Tryptophan Use of scavengers during cleavage; indole protection with formyl group (For). peptide.compeptide.comIndole protection with Boc group (Fmoc-Trp(Boc)-OH). peptide.comsemanticscholar.org
Advantages for Trp Peptides Can be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.orgMilder deprotection conditions are generally less harsh on the tryptophan indole ring. nih.gov
Disadvantages for Trp Peptides Harsh acidic conditions can lead to peptide degradation and modification of the indole ring. americanpeptidesociety.orgnih.govPotential for diketopiperazine formation at the dipeptide stage. peptide.com

Novel Base-Labile Protecting Groups and their Utility

To overcome some of the limitations of Fmoc, novel base-labile protecting groups have been developed. These alternatives aim to improve solubility, reduce aggregation, and minimize side reactions. Some notable examples include:

2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc): Considered a promising alternative to Fmoc, Nsc-amino acids are generally more soluble and can be deprotected with piperidine or 1% DBU.

1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc): This group is highly base-sensitive and can be selectively removed in the presence of Fmoc.

Other Novel Groups: A variety of other base-labile groups such as Mspoc and Bspoct have also been introduced to offer more options for peptide synthesis.

Additionally, thiol-labile protecting groups like 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) and 3-nitro-2-pyridinesulfenyl (Npys) have been developed. These can be removed under nearly neutral conditions, which helps to mitigate side reactions like aspartimide formation and racemization that can occur under the basic conditions used for Fmoc removal. google.comacs.org

Chiral Tryptophan Analogs vs. Racemic Mixtures in Research Synthesis

The chirality of amino acids is a fundamental aspect of peptide and protein structure and function. The use of enantiomerically pure amino acids is standard in peptide synthesis to ensure the formation of a single, well-defined stereoisomer.

The synthesis of enantiomerically pure (S)-tryptophan analogs is crucial for investigating their role in the biological activity of peptides. researchgate.net Methods for achieving this include enzymatic resolution and the use of chiral auxiliaries. researchgate.net The determination of chiral purity is a critical quality control step in the production of peptide therapeutics, as the presence of the undesired D-isomer can arise from impurities in the starting materials or from racemization during synthesis. nih.gov

Stereo-Specificity in Biological Assays

The chirality of an amino acid is a critical determinant of its biological function and how it interacts with the highly stereospecific environment of living systems, such as enzymes and receptors. While naturally occurring peptides and proteins are composed almost exclusively of L-amino acids, the introduction of a D-amino acid or the use of a racemic mixture can have profound and varied effects.

Enzymatic Recognition and Metabolism: Biological systems exhibit strong stereo-selectivity. For instance, the enzyme indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan catabolism, primarily metabolizes L-tryptophan. Studies have shown that while D-tryptophan is not a substrate for IDO, certain modified analogs, including 1-methyl-DL-tryptophan, act as potent competitive inhibitors of the enzyme for both its D- and L-tryptophan substrates. nih.gov This suggests that while the D-isomer of 7-methyl-tryptophan would likely not be metabolized through this pathway, it could still bind to the enzyme's active site, potentially modulating its activity. This differential interaction is a crucial consideration in biological assays, where one enantiomer may be active or inhibitory, and the other may be inert or have a completely different function. nih.govfrontiersin.org

Impact on Peptide Structure and Bioactivity: Incorporating a D-amino acid into a peptide sequence can drastically alter its secondary structure, such as disrupting β-sheet formation. rsc.org This structural change can, in turn, affect the peptide's biological activity. In some cases, D-amino acids are intentionally included in synthetic peptides to increase their resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.gov The biological evaluation of a peptide synthesized with this compound would therefore be complex, as the resulting peptide mixture would contain diastereomers with potentially different conformations, stabilities, and activities. For example, D-tryptophan has been shown to reduce biofilm formation in certain bacteria more effectively than L-tryptophan, highlighting how stereochemistry can dictate biological outcomes. frontiersin.org

The table below summarizes the differential biological roles of D- and L-tryptophan analogs, which informs the expected behavior of a racemic compound like this compound in biological assays.

FeatureL-Tryptophan AnalogsD-Tryptophan Analogs
Metabolism Substrates for metabolic enzymes like Tryptophan 2,3-dioxygenase and IDO.Generally poor substrates; can act as competitive inhibitors. nih.gov
Protein Synthesis Incorporated into proteins via ribosomal synthesis.Not incorporated into proteins in higher organisms.
Biological Roles Precursor to neurotransmitters (serotonin) and metabolites (kynurenine).Can have unique functions, e.g., neurotransmission (D-serine, D-aspartate) or use in bacterial cell walls. nih.govresearchgate.net
Peptide Stability Peptides are susceptible to degradation by natural proteases.Peptides show enhanced resistance to enzymatic degradation. nih.gov
Biofilm Formation Less effective at inhibiting bacterial biofilm formation.Can significantly reduce bacterial attachment and biofilm formation. frontiersin.org

Methodological Differences in Incorporating Chiral vs. Racemic Building Blocks

The choice between a chirally pure amino acid and a racemic mixture has significant methodological implications for solid-phase peptide synthesis (SPPS). The standard Fmoc/tBu strategy is designed for the sequential addition of chirally pure L-amino acids to create a single, well-defined peptide product. altabioscience.compeptidemachines.com The introduction of a racemic building block like this compound fundamentally alters the outcome and the required methodology.

Synthesis with Chiral Building Blocks: When a chirally pure building block (e.g., Fmoc-7-methyl-L-tryptophan) is used, each coupling step adds a specific stereoisomer to the growing peptide chain. Assuming no racemization occurs during synthesis, the final product is a single stereochemically pure peptide. This allows for straightforward purification and characterization. However, chemists must be vigilant about potential racemization, where the chiral integrity of the amino acid is lost during the activation step of the coupling reaction. peptide.comyoutube.com The addition of reagents like 1-hydroxy-benzotriazole (HOBt) can suppress this side reaction. peptide.com

Synthesis with Racemic Building Blocks: The use of this compound introduces a 50:50 mixture of D- and L-isomers at a specific position in the peptide sequence. This results in the synthesis of a mixture of two distinct diastereomers. These diastereomeric peptides have the same mass but different three-dimensional structures.

Key methodological differences and challenges include:

Product Complexity: Instead of a single product, the synthesis yields a mixture of diastereomers. For a peptide where one racemic amino acid is incorporated, two diastereomers will be formed.

Purification: Diastereomers have different physical properties, which allows for their separation. jackwestin.comlibretexts.org However, this separation is often challenging. Reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification, can resolve diastereomers, but success depends on the specific sequence and the structural differences between the isomers. nih.gov The separation may require extensive optimization of chromatographic conditions.

Characterization: Each separated diastereomer must be individually characterized to confirm its identity and purity. This doubles the analytical workload compared to a synthesis with a chiral building block.

The following table outlines the key methodological distinctions between using chiral and racemic building blocks in peptide synthesis.

Methodological AspectChiral Building Block (e.g., Fmoc-7-methyl-L-tryptophan)Racemic Building Block (e.g., this compound)
Starting Material Enantiomerically pure amino acid derivative.A 1:1 mixture of D and L enantiomers.
Synthetic Outcome A single peptide product (a single stereoisomer).A mixture of two peptide diastereomers.
Key Challenge During Synthesis Preventing racemization during amino acid activation and coupling. peptide.comnih.govEnsuring equal incorporation of both D and L isomers.
Purification Step Standard purification (e.g., RP-HPLC) to remove deletion sequences and other impurities.Requires specialized or highly optimized chromatographic methods (e.g., RP-HPLC) to separate the resulting diastereomers. nih.gov
Product Characterization Analysis of a single target compound.Separate analysis and characterization of each isolated diastereomer.
Overall Yield Potentially high yield of a single product.Maximum theoretical yield of any single diastereomer is 50%.

Future Perspectives and Emerging Research Avenues for Fmoc 7 Methyl Dl Tryptophan

Innovations in Fmoc Solid-Phase Peptide Synthesis Technology

Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant method for synthesizing peptides in both academic and industrial settings. nih.govnih.gov Its success is largely due to its mild reaction conditions and the ease of automation. nih.gov The technology is continually evolving, with improvements aimed at enhancing peptide quality, reducing synthesis time, and expanding the range of accessible peptide derivatives. nih.gov

The availability of modified amino acid building blocks like Fmoc-7-methyl-DL-tryptophan is critical to leveraging these innovations. The Fmoc/tBu strategy, which uses a base-labile Fmoc group for temporary N-terminal protection and acid-labile groups for side-chain protection, provides an orthogonal system that is compatible with a wide array of modifications. nih.govluxembourg-bio.com This compatibility is crucial for incorporating sensitive functionalities and complex analogs such as this compound without compromising their integrity. As SPPS technology advances—through the development of novel resins, coupling reagents, and automated synthesizers—the demand for high-quality, specialized building blocks will grow, enabling the straightforward creation of peptides with tailored properties. nih.govpeptide.com

Expansion into Novel Biomaterials and Nanotechnology Applications

The field of peptide-based biomaterials is rapidly expanding, driven by the need for biocompatible and functional materials for applications ranging from tissue engineering to drug delivery. nih.gov this compound is being explored for its potential in creating advanced functionalized polymers. chemimpex.com The incorporation of this modified amino acid can alter the self-assembly properties of peptides, leading to the formation of unique nanostructures like hydrogels, fibers, and nanoparticles.

The 7-methyl group on the tryptophan indole (B1671886) ring can influence hydrophobicity and pi-stacking interactions, which are critical determinants of molecular self-assembly. By strategically placing this compound within a peptide sequence, researchers can fine-tune the mechanical, chemical, and biological properties of the resulting biomaterial. These materials could be designed for specific functions, such as creating scaffolds for cell growth, encapsulating and protecting therapeutic agents, or serving as components in biosensors.

Advanced Drug Discovery Platforms Utilizing Modified Amino Acids

This compound is a valuable tool in modern drug discovery, where it is used to design and synthesize novel peptide-based therapeutics. chemimpex.comchemimpex.com The modification of native peptide sequences with unnatural amino acids can lead to compounds with improved pharmacological profiles, including enhanced stability, bioavailability, and receptor specificity. chemimpex.comchemimpex.com

The 7-methyl group can serve several purposes in a drug candidate. It can act as a steric shield, protecting the peptide backbone from enzymatic degradation and thereby increasing its half-life in vivo. Furthermore, the altered electronic nature of the indole ring can modulate binding affinity and selectivity for a specific biological target. This compound is particularly useful in developing ligands for serotonin (B10506) receptors, given its structural similarity to tryptophan, a precursor to serotonin. chemimpex.com Advanced drug discovery platforms utilize building blocks like this compound in the high-throughput synthesis of peptide libraries, allowing for the rapid screening of thousands of compounds to identify promising new drug leads. chemimpex.com

Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems

The interface of chemistry and biology provides fertile ground for discovery, where synthetic molecules are used to probe and manipulate biological processes. Tryptophan analogs, including 7-methyl-tryptophan, are valuable as tools for chemical biology. acs.org The ability to synthesize peptides containing this specific analog allows researchers to ask detailed questions about biological systems that would be impossible to address otherwise.

For example, peptides incorporating 7-methyl-tryptophan can be used as probes to study protein-protein interactions, map the binding sites of enzymes, or investigate neurological pathways. chemimpex.comnih.gov The synthesis of these probes (the chemical component) enables the detailed investigation of their effects within cells or organisms (the biological component). This interdisciplinary approach is crucial for understanding complex biological phenomena, such as the role of the enzyme indoleamine-2,3-dioxygenase 1 (IDO1) in immune suppression, where tryptophan analogs have been designed as mechanistic probes. nih.govrsc.org

Challenges and Opportunities in the Synthesis and Application of Complex Tryptophan Analogs

Despite their immense potential, the synthesis and application of complex tryptophan analogs like 7-methyl-tryptophan are not without challenges.

Challenges:

Synthetic Complexity: The chemical synthesis of enantiomerically pure tryptophan analogs can be lengthy, costly, and often requires the use of protecting groups and hazardous reagents. acs.orgnih.govrsc.org The synthesis of specific isomers can be cumbersome and may suffer from issues of intermediate stability. nih.gov

Purification: The purification of the final peptide product can be difficult, requiring advanced chromatographic techniques to separate the target peptide from closely related impurities.

Cost and Pollution: Traditional chemical synthesis routes can generate significant chemical waste, and the starting materials and reagents can be expensive, posing challenges for large-scale production. nih.gov

Opportunities:

Biocatalysis: The use of enzymes, such as tryptophan synthase (TrpB), offers a powerful and sustainable alternative to traditional chemical synthesis. acs.org Biocatalytic methods can produce enantiomerically pure amino acids in fewer steps, under milder conditions, and with greater chemo- and stereoselectivity. acs.org

Novel Therapeutics: The development of more efficient synthetic routes will make a wider array of tryptophan analogs accessible for drug discovery. nih.govrsc.org These analogs are key to developing next-generation therapeutics with enhanced efficacy and fewer side effects for a range of diseases, including cancer and neurological disorders. chemimpex.comchemimpex.comnih.gov

Expanded Chemical Toolbox: Overcoming the synthetic hurdles will provide researchers with a broader palette of chemical tools to explore biological systems with greater precision, leading to new fundamental insights into life sciences. acs.org

Compound Properties

PropertyValueSource
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid nih.gov
Molecular Formula C27H24N2O4 nih.gov
Molecular Weight 440.5 g/mol nih.gov
Appearance White to off-white powder
Storage 2-8°C or -20°C omizzur.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-7-methyl-DL-tryptophan, and how can purity be optimized?

  • Methodological Answer : Synthesis involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protecting group to 7-methyl-DL-tryptophan. Key steps include:

  • Protection : Ensure anhydrous conditions during Fmoc chloride coupling to prevent side reactions.
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the product .
  • Purity Validation : Confirm via LC-MS (mass accuracy < 2 ppm) and 1^1H/13^13C NMR to detect residual solvents or unreacted precursors .

Q. How does the methyl group at position 7 of tryptophan influence its stability in peptide synthesis?

  • Methodological Answer : The 7-methyl group increases steric hindrance, which may reduce racemization during solid-phase peptide synthesis (SPPS). To mitigate aggregation:

  • Use coupling agents like HATU/Oxyma Pure in DMF, which enhance solubility of bulky residues.
  • Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for real-time reaction tracking .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of 7-methyl-DL-tryptophan enantiomers?

  • Methodological Answer : Discrepancies may arise from chiral impurities or assay variability. Recommended approaches:

  • Chiral Separation : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate D- and L-forms. Validate enantiomeric excess (>99%) via circular dichroism (CD) .
  • Activity Assays : Compare both enantiomers in parallel cell-based assays (e.g., cytokine inhibition in THP-1 cells) with internal controls (e.g., unmodified tryptophan) to normalize batch effects .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PD-L1). Focus on methyl group interactions with hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of peptide derivatives in physiological conditions .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism. Report EC50_{50} with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points, ensuring reproducibility across replicates .

Data Integrity & Reproducibility

Q. How should researchers document synthesis and characterization data to meet journal standards?

  • Methodological Answer : Follow IMRaD structure (Introduction, Methods, Results, Discussion):

  • Materials : Specify suppliers (e.g., Merck KGaA for reagents) and lot numbers.
  • Analytics : Include raw NMR spectra (δ values in ppm), LC-MS chromatograms, and purity thresholds (>95%) in supplementary files .

Q. What are the ethical considerations in handling bioactivity data for this compound?

  • Methodological Answer :

  • Data Transparency : Share raw datasets (e.g., via Zenodo) with metadata on experimental conditions (e.g., temperature, solvent batches).
  • Conflict of Interest : Disclose funding sources (e.g., NIH grants) and patent applications related to derivatives .

Tables for Methodological Reference

Parameter Optimal Value/Range Validation Technique
Purity Threshold≥95%HPLC (280 nm), LC-MS
Chiral Separation ResolutionR > 1.5Chiral HPLC/CD Spectroscopy
EC50_{50} Confidence95% CINon-linear Regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.